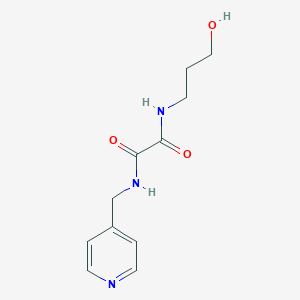![molecular formula C16H14FN3O2 B299123 (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one](/img/structure/B299123.png)
(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one, also known as FIPI, is a small molecule inhibitor that specifically targets the phospholipase D (PLD) enzyme. PLD plays a crucial role in several cellular processes, including membrane trafficking, cytoskeletal rearrangement, and signal transduction. FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one specifically targets the catalytic site of PLD, inhibiting its activity. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key signaling molecule in several cellular processes. By inhibiting PLD activity, (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one disrupts these processes, leading to the observed therapeutic effects.
Biochemical and physiological effects:
(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has been shown to have several biochemical and physiological effects. In cancer, (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one inhibits tumor growth, invasion, and metastasis by suppressing PLD activity. Inflammation is reduced by (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one through the inhibition of pro-inflammatory mediators. In neurodegenerative disorders, (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one protects against neuronal damage and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that specifically targets PLD, making it a useful tool for studying the role of PLD in various cellular processes. (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has been shown to be effective in several animal models of diseases, making it a promising candidate for further preclinical and clinical studies. However, (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one. One potential area of research is the development of more potent and selective PLD inhibitors. Another area of research is the investigation of the potential therapeutic effects of (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one in other diseases, such as cardiovascular diseases and diabetes. Additionally, the mechanism of action of (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one and its effects on other signaling pathways should be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one involves the reaction of 2,5-dimethylpyrrole with 2-fluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with imidazole-2-one in the presence of a catalytic amount of acetic acid to yield (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one. The synthesis of (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has been optimized to produce high yields and purity, making it suitable for further studies.
Aplicaciones Científicas De Investigación
(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PLD has been shown to play a critical role in tumor growth, invasion, and metastasis. (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has been shown to inhibit PLD activity and suppress tumor growth in several cancer models, including breast, prostate, and lung cancers. Inflammation is another area where (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has shown potential therapeutic effects. PLD is involved in the production of pro-inflammatory mediators, and (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has been shown to reduce inflammation in several models of inflammatory diseases, including arthritis and colitis. In neurodegenerative disorders, (5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one has been shown to protect against neuronal damage and improve cognitive function in several animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one |
|---|---|
Fórmula molecular |
C16H14FN3O2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(5Z)-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14FN3O2/c1-9-7-11(8-13-15(21)19-16(22)18-13)10(2)20(9)14-6-4-3-5-12(14)17/h3-8H,1-2H3,(H2,18,19,21,22)/b13-8- |
Clave InChI |
KDLXUWDMZQKAOC-JYRVWZFOSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=O)NC(=O)N3 |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)NC(=O)N3 |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-fluorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299040.png)

![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![3-[3-({2-[(4-carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B299045.png)
![N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299048.png)

![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299053.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![N-cyclohexyl-2-{[(3-methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299057.png)
![2,7-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B299058.png)

![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)